molecular formula C10H10O5 B098306 2-((2-Hydroxyethoxy)carbonyl)benzoic acid CAS No. 17689-42-8

2-((2-Hydroxyethoxy)carbonyl)benzoic acid

Cat. No.: B098306
CAS No.: 17689-42-8
M. Wt: 210.18 g/mol
InChI Key: NTINFTOOVNKGIU-UHFFFAOYSA-N
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Description

TRAP-6 amide (trifluoroacetate salt) is a synthetic peptide that acts as an agonist of the protease-activated receptor 1 (PAR1). This compound is known for its ability to induce platelet aggregation, making it a valuable tool in various scientific research applications .

Safety and Hazards

The safety and hazards associated with “2-((2-Hydroxyethoxy)carbonyl)benzoic acid” are not specified in the sources I accessed. For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

TRAP-6 amide (trifluoroacetate salt) is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and deprotected to yield the final product. The trifluoroacetate salt form is obtained by treating the peptide with trifluoroacetic acid .

Industrial Production Methods

Industrial production of TRAP-6 amide (trifluoroacetate salt) follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of the peptide. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

TRAP-6 amide (trifluoroacetate salt) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions

The synthesis of TRAP-6 amide (trifluoroacetate salt) involves the use of protected amino acids, coupling reagents (such as N,N’-diisopropylcarbodiimide), and deprotecting agents (such as trifluoroacetic acid). The reactions are typically carried out in anhydrous solvents under inert atmosphere conditions .

Major Products Formed

The major product formed from the synthesis of TRAP-6 amide (trifluoroacetate salt) is the peptide itself. The trifluoroacetate salt form is obtained as a result of the deprotection step using trifluoroacetic acid .

Mechanism of Action

TRAP-6 amide (trifluoroacetate salt) exerts its effects by binding to and activating the protease-activated receptor 1 (PAR1) on the surface of platelets. This activation triggers a cascade of intracellular signaling events, leading to platelet aggregation. The molecular targets involved in this pathway include G-protein-coupled receptors, phospholipase C, and protein kinase C .

Comparison with Similar Compounds

TRAP-6 amide (trifluoroacetate salt) is unique in its high potency and specificity for protease-activated receptor 1. Similar compounds include other thrombin receptor agonist peptides, such as SFLLRN and TFLLR. TRAP-6 amide (trifluoroacetate salt) is often preferred due to its higher efficacy in inducing platelet aggregation .

Properties

IUPAC Name

2-(2-hydroxyethoxycarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c11-5-6-15-10(14)8-4-2-1-3-7(8)9(12)13/h1-4,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTINFTOOVNKGIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70938866
Record name 2-[(2-Hydroxyethoxy)carbonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70938866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17689-42-8
Record name 1,2-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17689-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyethyl hydrogen phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017689428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(2-Hydroxyethoxy)carbonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70938866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxyethyl hydrogen phthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.872
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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